molecular formula C19H19F2NO4 B460057 isopropyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate CAS No. 445382-14-9

isopropyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B460057
CAS No.: 445382-14-9
M. Wt: 363.4g/mol
InChI Key: LVOBSZDVQIDTCD-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a chromene core, which is known for its diverse biological activities, and a difluorophenyl group, which can enhance the compound’s stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde or ketone.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.

    Amination and Esterification: The amino group can be introduced through a nucleophilic substitution reaction, followed by esterification with isopropyl alcohol to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The amino and ester groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Isopropyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s chromene core and difluorophenyl group make it a potential candidate for drug development, particularly for anti-inflammatory, anticancer, and antimicrobial agents.

    Pharmacology: It can be used in pharmacological studies to investigate its effects on various biological targets and pathways.

    Materials Science: The compound’s unique structure may be explored for the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of isopropyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or DNA. The difluorophenyl group can enhance binding affinity and specificity, while the chromene core can modulate biological activity through various pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 2-amino-4-phenyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate: Lacks the difluorophenyl group, which may result in different biological activities and properties.

    Isopropyl 2-amino-4-(3,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate: Contains a dichlorophenyl group instead of a difluorophenyl group, potentially affecting its stability and bioavailability.

Uniqueness

The presence of the difluorophenyl group in isopropyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate distinguishes it from similar compounds. This group can enhance the compound’s stability, bioavailability, and binding affinity, making it a unique candidate for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

propan-2-yl 2-amino-4-(3,4-difluorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO4/c1-9(2)25-19(24)17-15(10-6-7-11(20)12(21)8-10)16-13(23)4-3-5-14(16)26-18(17)22/h6-9,15H,3-5,22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOBSZDVQIDTCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)F)F)C(=O)CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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